molecular formula C9H13FN2O B13047671 (1S)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13047671
M. Wt: 184.21 g/mol
InChI Key: ZPMSNZGQYOWRLS-SSDOTTSWSA-N
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Description

(S)-FMeOPEA , is a chiral compound with the following chemical structure:

(S)-FMeOPEA\text{(S)-FMeOPEA} (S)-FMeOPEA

It belongs to the class of diamines , characterized by the presence of two amino groups (NH₂) separated by an ethane linker. The compound’s chirality arises from the asymmetric carbon center (marked as “S” in the name).

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of (S)-FMeOPEA. One common approach involves the following steps:

    Aromatic Nucleophilic Substitution (SNAr):

Industrial Production: The industrial production of (S)-FMeOPEA typically involves large-scale resolution of the racemic mixture using chiral resolving agents or enzymatic methods. These processes ensure high enantiomeric purity.

Chemical Reactions Analysis

Reactions:

    Oxidation: (S)-FMeOPEA can undergo oxidative transformations, such as oxidation of the amino groups to imines or oximes.

    Reduction: Reduction of the imine or oxime functionalities can yield the corresponding diamine.

    Substitution: The amino groups can be substituted with various functional groups (e.g., acylation, alkylation).

Common Reagents and Conditions:

    Oxidation: Reagents like sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products:
  • Oxidation: Formation of imines or oximes.
  • Reduction: Formation of the corresponding diamine.
  • Substitution: Alkylated or acylated derivatives of (S)-FMeOPEA.

Scientific Research Applications

    Medicinal Chemistry: (S)-FMeOPEA derivatives may exhibit interesting pharmacological properties, such as anticancer or antimicrobial activity.

    Coordination Chemistry: The compound can serve as a ligand for metal complexes.

    Chiral Synthesis: As a chiral building block, it finds applications in asymmetric synthesis.

Mechanism of Action

The exact mechanism of action for (S)-FMeOPEA depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, influencing biological processes.

Comparison with Similar Compounds

    Comparison: (S)-FMeOPEA’s unique feature lies in its chiral center, which distinguishes it from achiral diamines.

    Similar Compounds: Other diamines, such as ethylenediamine and propylenediamine, lack chirality and exhibit different properties.

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

(1S)-1-(2-fluoro-6-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2O/c1-13-8-4-2-3-6(10)9(8)7(12)5-11/h2-4,7H,5,11-12H2,1H3/t7-/m1/s1

InChI Key

ZPMSNZGQYOWRLS-SSDOTTSWSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)F)[C@@H](CN)N

Canonical SMILES

COC1=C(C(=CC=C1)F)C(CN)N

Origin of Product

United States

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